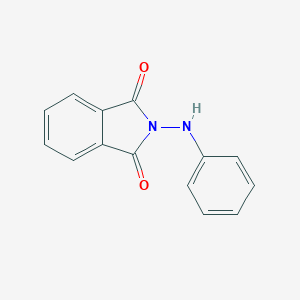

N-Anilinophthalimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-anilinoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSOPFHQIAZPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197597 | |

| Record name | N-Anilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-16-0 | |

| Record name | 2-(Phenylamino)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4870-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Anilinophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Anilinophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Anilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ANILINOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WBS4A4DIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Anilinophthalimide

Foreword

N-Anilinophthalimide, also known as N-phenylphthalimide, serves as a cornerstone molecule in synthetic chemistry. Its rigid phthalimide core and appended phenyl group make it not only a crucial building block for pharmaceuticals and advanced polymers but also an excellent model compound for spectroscopic training and analysis. Understanding its spectral signature is paramount for researchers in quality control, process development, and materials science to verify its synthesis and purity. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of N-Anilinophthalimide, grounded in first principles and supported by field-proven experimental protocols.

Synthesis and Structural Verification: A Unified Workflow

The structural identity of a synthesized compound is not confirmed by a single technique but by the convergence of evidence from multiple orthogonal methods. The standard synthesis of N-Anilinophthalimide via the condensation of phthalic anhydride and aniline is a classic example where spectroscopic analysis provides definitive proof of reaction completion and product purity.

Standard Synthesis Protocol

A reliable method for synthesizing N-Anilinophthalimide involves the direct condensation of its precursors.[1]

Reactants:

-

Phthalic Anhydride

-

Aniline

-

Glacial Acetic Acid (Solvent)

Procedure:

-

Combine equimolar amounts of phthalic anhydride and aniline in a round-bottom flask containing glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 110-145 °C) for 1-2 hours.

-

Monitor the reaction for the formation of the intermediate, phthalanilic acid, and its subsequent cyclization to the imide.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude N-Anilinophthalimide.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with a 10% sodium carbonate solution to remove unreacted phthalic anhydride and phthalanilic acid, followed by a water wash to remove residual salts.

-

Dry the purified product. Recrystallization from ethanol or acetic acid can be performed for higher purity.

Synthesis and Verification Workflow Diagram

The following workflow illustrates the logical progression from synthesis to structural confirmation.

Caption: Workflow from synthesis to spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum of N-Anilinophthalimide is defined by two distinct aromatic regions. The four protons on the phthalimide ring are deshielded (shifted downfield) relative to benzene (δ 7.36 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl groups. The five protons on the N-phenyl ring experience a more complex shielding environment but also reside in the aromatic region. The symmetry of the phthalimide portion results in a characteristic AA'BB' multiplet system.

Data Summary: ¹H NMR of N-Anilinophthalimide

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| Phthalimide Protons (H-a) | 7.82 – 7.95[1] | Multiplet | 4H |

| Phenyl Protons (H-b, H-c, H-d) | 7.10 – 7.49[1] | Multiplet | 5H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified N-Anilinophthalimide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer.[2] Allow the sample temperature to equilibrate for at least five minutes.[3]

-

Tuning and Shimming: Tune the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[3]

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the raw data (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) as the reference. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum provides complementary information. The most notable feature is the signal for the two equivalent carbonyl carbons, which appear significantly downfield (δ > 160 ppm) due to the immense deshielding effect of the double-bonded oxygen atom. The aromatic carbons appear in the typical region of δ 120-140 ppm. The two carbons of the phthalimide ring attached to the carbonyls (quaternary) and the single carbon of the phenyl ring attached to the nitrogen are also key identifiable features.

Data Summary: ¹³C NMR of N-Anilinophthalimide

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Carbonyl (C=O) | ~167.3[1] |

| Aromatic (Phthalimide & Phenyl) | ~123.7 - 134.4[1][4] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrument Setup: Tune the probe for ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A longer acquisition time is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.0 ppm).[4]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is exceptionally useful for identifying key functional groups. For N-Anilinophthalimide, the imide group is the most prominent feature. Imides display two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. The presence of two strong, sharp bands in the 1700-1800 cm⁻¹ region is a definitive indicator of the five-membered imide ring.

Data Summary: Key IR Absorptions of N-Anilinophthalimide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Asymmetric Stretch | ~1770[1] | Strong |

| C=O Symmetric Stretch | ~1710[1] | Strong |

| Aromatic C-H Bending (Out-of-plane) | ~760 and ~690[1] | Medium-Strong |

Experimental Protocol: FT-IR via KBr Pellet Method

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove moisture, as water shows strong IR absorption.[5]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the N-Anilinophthalimide sample into a very fine powder.[6]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[6]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum. A good pellet will allow for high transmission of the IR beam.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides insights into the electronic structure of a molecule, specifically the conjugated π-systems which act as chromophores. N-Anilinophthalimide contains two aromatic rings and two carbonyl groups, forming an extensive conjugated system. This allows for π → π* and n → π* electronic transitions upon absorption of UV radiation. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital (like a non-bonding 'n' or bonding 'π' orbital) to a higher energy anti-bonding 'π*' orbital.[8][9]

Data Summary: UV-Vis Absorption of N-Anilinophthalimide

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Transition |

|---|---|---|---|

| Ethanol | ~215[1] | 44,100[1] | π → π* |

| Ethanol | ~286[1] | Not Specified | n → π* |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., ethanol, chloroform, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of N-Anilinophthalimide with a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Integrated Spectroscopic Analysis

No single technique is sufficient for unambiguous structure confirmation. The true power of spectroscopy lies in integrating the data from multiple methods.

Caption: Integrated workflow for structural elucidation.

This integrated approach provides a self-validating system. The IR data confirms the presence of the imide functional group, the NMR data confirms the specific arrangement and connectivity of the proton and carbon frameworks, and the UV-Vis data verifies the electronic nature of the conjugated system. Together, they provide unequivocal proof of the structure of N-Anilinophthalimide.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

The Royal Society of Chemistry (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. N-Phenylphthalimide. PubChem Compound Database. Available at: [Link]

-

ResearchGate GmbH. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Available at: [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]

-

McMaster University. Sample preparation for FT-IR. McMaster University. Available at: [Link]

-

LibreTexts. Visible and Ultra-Violet Spectroscopy (UV-Vis). LibreTexts. Available at: [Link]

-

Journal of Hygienic Engineering and Design. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Hygienic Engineering and Design. Available at: [Link]

-

LibreTexts. The 1H-NMR experiment. LibreTexts. Available at: [Link]

-

Specac. Making KBr Pellets for FTIR: Step by Step Guide. Specac. Available at: [Link]

-

University of Pretoria. UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

-

Kintek Technology. What Are The Key Steps For Making Kbr Pellets? Kintek Technology. Available at: [Link]

-

Shimadzu Corporation. KBr Pellet Method. Shimadzu Corporation. Available at: [Link]

-

University of Calgary. UV-Visible Spectroscopy. University of Calgary. Available at: [Link]

-

Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available at: [Link]

Sources

- 1. N-Phenylphthalimide | 520-03-6 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. rsc.org [rsc.org]

- 5. kinteksolution.com [kinteksolution.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Technical Guide to the Crystal Structure Analysis of N-Anilinophthalimide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Anilinophthalimide, a molecule possessing a significant phthalimide scaffold, presents considerable interest in medicinal chemistry and materials science. Its three-dimensional atomic arrangement, dictated by intricate intermolecular forces, governs its macroscopic properties and biological interactions. This guide provides a comprehensive, technically-grounded walkthrough of the complete crystal structure analysis of N-Anilinophthalimide (C₁₄H₁₀N₂O₂). We detail the synthesis and crystallization protocols necessary to obtain diffraction-quality single crystals, elaborate on the principles and practice of single-crystal X-ray diffraction (SC-XRD) for data acquisition, and delineate the process of structure solution and refinement. The elucidated structure reveals key insights into the molecule's conformation and the supramolecular architecture established through weak C-H···O and potential π-π stacking interactions. This document serves as an expert resource, explaining not just the procedural steps but the causal logic behind them, ensuring a reproducible and thorough understanding of the structural characterization of this important molecular entity.

Introduction: The Significance of Structural Elucidation

The phthalimide moiety is a privileged structure in drug discovery, known for its wide range of biological activities. N-Anilinophthalimide, as a derivative, combines this scaffold with an aniline group, creating a molecule with distinct electronic and steric properties. Understanding its precise solid-state conformation is paramount. Crystal structure analysis provides the definitive atomic coordinates, offering unparalleled insight into:

-

Molecular Geometry: Accurate bond lengths, bond angles, and torsional angles that define the molecule's shape.

-

Conformational Preferences: The dihedral angle between the phthalimide and aniline ring systems is a critical parameter influencing how the molecule presents itself to biological targets or organizes in a material.[1][2][3]

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that direct crystal packing.[4][5][6] These same forces are fundamental to drug-receptor binding and material properties.

This guide provides the scientific rationale and detailed protocols to move from chemical synthesis to a fully refined crystal structure, empowering researchers to apply these principles to N-Anilinophthalimide and other small molecules of interest.

Synthesis and Single Crystal Growth

The foundational step in any crystallographic analysis is the procurement of a high-quality single crystal. This requires a pure compound and a carefully controlled crystallization process.

Synthesis of N-Anilinophthalimide

The synthesis is typically achieved via a condensation reaction between phthalic anhydride and an aniline derivative. For the parent compound, N-aminophthalimide can be nitrated, though a more direct and common approach for substituted analogues involves refluxing the corresponding aniline with phthalic anhydride in a suitable solvent like glacial acetic acid or methanol.[1][2][7]

Protocol: Synthesis via Condensation

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and aniline.

-

Solvent Addition: Add glacial acetic acid to serve as both the solvent and a catalyst.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration, wash with cold ethanol to remove residual acetic acid and unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or DMF) is performed to achieve high purity.[8]

The rationale for using acetic acid is its ability to facilitate the reaction while being relatively easy to remove from the final product. Purity is critical, as impurities can inhibit crystal growth or become incorporated as defects in the crystal lattice.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1 to 0.3 mm in each dimension—is often the most challenging step.[2][3] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered solid phase slowly.

Protocol: Slow Evaporation Method

-

Solvent Selection: Prepare a saturated solution of purified N-Anilinophthalimide in a suitable solvent (e.g., a mixture of dichloromethane and hexane, or ethanol) at room temperature. The ideal solvent is one in which the compound has moderate solubility.

-

Solution Preparation: Gently warm the solution to ensure complete dissolution. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a laboratory bench) and allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once well-formed, prismatic or needle-like crystals appear, carefully harvest them using a nylon loop.

The choice of solvent and the rate of evaporation are the most critical variables. A slow rate is essential to prevent rapid precipitation, which leads to polycrystalline powder rather than a single, ordered crystal.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid. The workflow involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

Protocol:

-

Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a cryoloop with a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a diffractometer, such as a Bruker APEXII CCD.[2] A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion of the atoms and protects it from radiation damage.

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The software indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

The use of monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å) is standard for small organic molecules.

Structure Solution and Refinement

The collected diffraction data consists of intensities and positions of spots, but the phase information is lost. This is known as the "phase problem" in crystallography.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[2]

-

Structure Solution: Programs like SHELXS use direct methods or Patterson methods to calculate initial phase estimates and generate an initial electron density map. This map reveals the positions of the heaviest atoms.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method (e.g., with SHELXL).[8] This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Placement: Hydrogen atoms are often placed in geometrically calculated positions and refined using a "riding model," where their coordinates are coupled to the atom they are bonded to.[2][3]

-

-

Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good quality structures), and the goodness-of-fit (GooF), which should be close to 1. The final output is a Crystallographic Information File (CIF).

Analysis of the N-Anilinophthalimide Crystal Structure

While specific unit cell parameters can vary slightly between studies or for substituted derivatives, the analysis of N-phenylphthalimide analogues reveals consistent structural motifs.[1][2][3]

Crystallographic Data Summary

The following table summarizes typical crystallographic data for a phthalimide derivative, illustrating the key parameters obtained from the analysis.

| Parameter | Value (Illustrative Example) | Significance |

| Chemical Formula | C₁₄H₁₀N₂O₂ | Defines the atomic composition of the asymmetric unit.[9] |

| Formula Weight | 238.25 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell.[1][2] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[1] |

| Unit Cell Dimensions | a = 5.7 Å, b = 8.1 Å, c = 26.0 Å, β = 99.5° | The lengths and angles defining the repeating lattice box.[1] |

| Volume (V) | ~1190 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.110 | Indicators of the agreement between the model and the experimental data. |

| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1 for a good refinement. |

Note: Data are illustrative based on similar reported structures.[1][2]

Molecular Conformation

The most significant conformational feature of N-Anilinophthalimide and its derivatives is the dihedral angle between the planar phthalimide ring system and the attached phenyl ring. This angle is typically large, often between 60° and 85°, indicating significant twisting due to steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the phthalimide group.[1][2] The phthalimide moiety itself is generally found to be highly planar.[1][3]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is directed by a network of weak, non-covalent interactions that collectively stabilize the lattice.

-

C-H···O Hydrogen Bonds: In many N-phenylphthalimide structures, weak hydrogen bonds are observed where a C-H bond from the phenyl or phthalimide ring of one molecule acts as a donor to a carbonyl oxygen (C=O) of an adjacent molecule.[1][2][3] These interactions often link molecules into centrosymmetric dimers or extended chains.[1][3] For example, dimers can form with a characteristic R²₂(10) or R²₂(14) graph-set notation.[1][3]

-

π-π Stacking: The planar aromatic rings of the phthalimide and aniline moieties can engage in π-π stacking interactions.[4] These occur when the centroids of the rings in adjacent molecules are offset from one another, with interplanar distances typically in the range of 3.4–3.8 Å.[3][10] These interactions contribute significantly to the overall stability of the crystal lattice.

Conclusion and Implications

The crystal structure analysis of N-Anilinophthalimide provides a precise, atomic-level blueprint of its solid-state conformation and packing. The pronounced twist between the two ring systems and the specific network of weak C-H···O and π-π interactions are defining features. For drug development professionals, this structural data is invaluable for understanding structure-activity relationships (SAR) and for computational modeling of receptor-ligand interactions. For materials scientists, this knowledge informs the design of new organic materials with tailored properties, as crystal packing directly influences characteristics like solubility, stability, and morphology. The protocols and analytical framework presented herein offer a robust guide for the successful elucidation and interpretation of this and other related molecular structures.

References

- Ismail, A., Tahir, M. N., et al. (2015). Synthesis and crystal structure studies of three n-phenylphthalimide derivatives. Available at: Google Search result, no direct URL retrievable.

-

Tahir, M. N., Sarfraz, M., et al. (2011). 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2440.[Link]

-

Tahir, M. N., Sirajuddin, M., et al. (2012). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2109.[Link]

-

PubChem. N-anilinophthalimide. PubChem Compound Summary for CID 101246.[Link]

-

Gunnlaugsson, T., et al. (2005). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 10(3), 649-671.[Link]

-

Tahir, M. N., Sirajuddin, M., et al. (2012). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. ResearchGate.[Link]

-

Hathwar, V. R., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1259.[Link]

-

Twieg, R. J., et al. (2002). Liquid Crystals Derived from 2-phenyl-isoindoles. Synthesis and Characterization. NASA Technical Reports Server.[Link]

-

Politzer, P., Murray, J. S., & Riley, K. E. (2018). Intermolecular Interactions in Crystals. ResearchGate.[Link]

-

Al-Warhi, T. I., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 27(19), 6296.[Link]

Sources

- 1. pure.ug.edu.gh [pure.ug.edu.gh]

- 2. 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - N-anilinophthalimide (C14H10N2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of N-Anilinophthalimide

Foreword: The Rationale Behind This Guide

The determination of a molecule's fluorescence quantum yield (ΦF) is a cornerstone of photophysical characterization, providing a direct measure of its efficiency in converting absorbed light into emitted fluorescence. For N-Anilinophthalimide and its derivatives, molecules of significant interest in the development of fluorescent probes and materials, an accurate ΦF value is not merely a datasheet entry; it is a critical parameter that dictates their suitability for applications ranging from bioimaging to advanced materials science. The quantum yields of N-phenylphthalimide derivatives are known to be highly sensitive to their molecular structure and environment, particularly the polarity of the solvent.[1]

This guide is structured to provide not just a protocol, but a comprehensive understanding of the principles and practicalities involved in the reliable determination of the fluorescence quantum yield of N-Anilinophthalimide. As a Senior Application Scientist, my objective is to blend theoretical rigor with field-proven insights, enabling researchers to not only generate accurate data but also to understand the "why" behind each step. We will proceed with the widely adopted and robust relative method, which involves comparison against a well-characterized standard.

Foundational Principles: Understanding Fluorescence and Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

Upon absorption of a photon, the N-Anilinophthalimide molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state via several pathways, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing).[1] The quantum yield quantifies the probability of the radiative pathway occurring.

For molecules like N-Anilinophthalimide, which possess both an electron-donating group (the aniline moiety) and an electron-accepting group (the phthalimide moiety), the photophysics are often governed by an intramolecular charge transfer (ICT) process upon excitation. This ICT character means the excited state is more polar than the ground state, leading to a strong dependence of the fluorescence properties on the solvent environment—a phenomenon known as solvatochromism.[3] Consequently, the quantum yield of N-Anilinophthalimide is expected to vary significantly with solvent polarity.

Experimental Design: A Self-Validating Approach

The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This involves comparing the fluorescence intensity of the unknown sample (N-Anilinophthalimide) to that of a well-characterized standard with a known quantum yield.

Instrumentation

-

UV-Vis Spectrophotometer: Required for accurate measurement of the absorbance of the sample and standard solutions at the chosen excitation wavelength.

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra is essential. The correction accounts for the wavelength-dependent efficiency of the monochromators and detector.

The Crucial Choice of a Reference Standard

The selection of an appropriate quantum yield standard is paramount for accurate results. The ideal standard should have:

-

An absorption spectrum that overlaps with that of the sample to allow for excitation at the same wavelength.

-

An emission spectrum in a similar region to the sample to minimize wavelength-dependent biases in the detector response.

-

A well-established and constant quantum yield in the chosen solvent.

-

High photostability.

Given that 3-aminophthalimide derivatives typically emit in the blue-to-green region (around 470-530 nm), a suitable and widely accepted standard is Quinine Sulfate .[1]

| Standard | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Refractive Index (η) |

| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 nm | ~450 nm | 0.54 | 1.33 |

Note: While the absorption maximum of Quinine Sulfate is around 350 nm, it has sufficient absorbance at longer wavelengths to be used as a standard for compounds that absorb in the violet-blue region.

Solvent Selection: Probing the Solvatochromism of N-Anilinophthalimide

The choice of solvent is not merely a matter of dissolution. For N-Anilinophthalimide, the solvent polarity is expected to significantly influence the quantum yield. Therefore, a systematic study using a range of solvents with varying polarities is highly recommended. Ensure all solvents are of spectroscopic grade to avoid interference from fluorescent impurities.

Recommended Solvents for Solvatochromic Study:

| Solvent | Polarity (Dielectric Constant, ε) | Refractive Index (η) |

| Dioxane | 2.2 | 1.422 |

| Toluene | 2.4 | 1.497 |

| Dichloromethane | 8.9 | 1.424 |

| Acetonitrile | 37.5 | 1.344 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 1.479 |

Sample Preparation: The Key to Accurate Measurements

The Beer-Lambert law underpins the quantum yield calculation, and its validity is concentration-dependent. To avoid inner filter effects, where the emitted fluorescence is reabsorbed by other sample molecules, it is critical to work with dilute solutions.

Protocol for Solution Preparation:

-

Stock Solutions: Prepare concentrated stock solutions of N-Anilinophthalimide and the chosen standard (e.g., Quinine Sulfate) in the selected solvent(s).

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 . It is crucial to stay within this linear range.

-

Blank Samples: Use the pure solvent as a blank for both absorbance and fluorescence measurements.

Step-by-Step Experimental Protocol

This protocol outlines the acquisition of the necessary data using the comparative method.

-

Determine the Absorption Spectrum of N-Anilinophthalimide:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of a dilute solution of N-Anilinophthalimide to identify its absorption maximum (λmax).

-

-

Select an Excitation Wavelength (λex):

-

Choose an excitation wavelength at or near the absorption maximum of N-Anilinophthalimide where the chosen standard also exhibits sufficient absorbance. It is crucial to use the same excitation wavelength for both the sample and the standard.

-

-

Measure Absorbance:

-

For each of the prepared dilutions of both N-Anilinophthalimide and the standard, measure the absorbance at the selected excitation wavelength (λex).

-

-

Record Fluorescence Emission Spectra:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution.

-

Crucially, all instrument settings (excitation and emission slit widths, detector voltage, etc.) must be kept identical for all measurements of the sample and the standard.

-

Record the emission spectrum over the entire emission range of the fluorophore.

-

Also, record the emission spectrum of the blank (pure solvent) under the same conditions.

-

Data Analysis and Calculation

The relative fluorescence quantum yield (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

ΦF,std is the known quantum yield of the standard.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Step-by-Step Calculation:

-

Correct for Blank Emission: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

-

Integrate the Emission Spectra: Calculate the area under the corrected fluorescence emission curve for each concentration of the sample and the standard.

-

Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. This plot should be linear, and the slope of the line is proportional to the quantum yield.

-

Calculate the Quantum Yield: Using the slopes (gradients, Grad) from the plots, the equation can be expressed as:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

Data Organization Table:

| Solution | Absorbance at λex | Integrated Fluorescence Intensity (I) |

| Standard 1 | ... | ... |

| Standard 2 | ... | ... |

| Standard 3 | ... | ... |

| Slope (Gradstd) | \multicolumn{2}{c | }{...} |

| Sample 1 | ... | ... |

| Sample 2 | ... | ... |

| Sample 3 | ... | ... |

| Slope (Gradsample) | \multicolumn{2}{c | }{...} |

| Calculated ΦF,sample | \multicolumn{2}{c | }{... } |

Interpretation of Results and Troubleshooting

For N-Anilinophthalimide, it is anticipated that the fluorescence quantum yield will show a strong dependence on the solvent polarity. A decrease in quantum yield in more polar solvents is often observed for molecules exhibiting ICT, as the polar environment can stabilize the charge-separated excited state, promoting non-radiative decay pathways.

Potential Pitfalls and Solutions:

-

High Absorbance (>0.1): This leads to inner filter effects and non-linear detector response. Solution: Dilute the samples further.

-

Impure Solvents: Fluorescent impurities can significantly distort the results. Solution: Use only spectroscopic grade solvents and always run a solvent blank.

-

Instrumental Drift: Changes in lamp intensity or detector sensitivity over time can introduce errors. Solution: Measure the standard both before and after the sample measurements to ensure stability.

-

Mismatched Cuvettes: Differences in cuvette path length or material can affect absorbance and fluorescence measurements. Solution: Use the same high-quality quartz cuvette for all measurements.

By meticulously following this guide, researchers can confidently and accurately determine the fluorescence quantum yield of N-Anilinophthalimide, paving the way for its informed application in various scientific and technological endeavors.

References

- Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Advances, 2017.

- Synthesis and Fluorescence Properties of New Enaminenaphthalimides.

- Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed, 2015.

- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W

- Electronic Properties Of 4-substituted Naphthalimides. ScholarWorks@BGSU, 2013.

- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC, 2016.

- Photophysical Properties of Some Naphthalimide Derivatives.

- Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives.

- Photophysical Properties of some Naphthalimide Deriv

- Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Deriv

- UV−visible absorption spectra and fluorescence spectra (λ ex = 430 nm;...).

- Absorbance and fluorescence properties of aniline derivative in various solvents.

- Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide deriv

- (a) UV-Vis absorption and fluorescence emission spectra of NI-1 and...

- The synthesis of new aminophthalimide derivatives.

- Experimental and computed absorption and emission wavelengths (nm) | Download Table.

- Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. Semantic Scholar, 2003.

- The S–V plots {[I0/I] versus aniline concentration [Q]} in different...

- Photoinduced electron-transfer chemistry of the bielectrophoric N-phthaloyl derivatives of the amino acids tyrosine, histidine and tryptophan. Beilstein Journals, 2011.

Sources

- 1. Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Discovery of Novel N-Anilinophthalimide Derivatives

This guide provides an in-depth exploration of the design, synthesis, biological evaluation, and mechanistic understanding of novel N-anilinophthalimide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative therapeutics, particularly in the realm of oncology. By integrating established principles with cutting-edge insights, this document serves as a comprehensive resource for advancing the discovery of this promising class of compounds.

Introduction: The N-Anilinophthalimide Scaffold - A Privileged Motif in Medicinal Chemistry

The phthalimide core is a well-established pharmacophore, forming the backbone of numerous biologically active compounds.[1][2] The incorporation of an anilino moiety at the nitrogen atom of the phthalimide ring system gives rise to N-anilinophthalimide derivatives, a class of molecules that has garnered significant attention for its diverse pharmacological activities. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, analgesic, and antioxidant properties.[3] The versatility of the N-anilinophthalimide scaffold lies in its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the core principles and practical methodologies for the rational design and development of novel N-anilinophthalimide derivatives as potential therapeutic agents.

Design Rationale and Synthetic Strategies

The design of novel N-anilinophthalimide derivatives is guided by a deep understanding of their structure-activity relationships (SAR) and their interactions with biological targets. The primary strategy often involves the targeted modification of both the phthalimide and the aniline rings to enhance potency and selectivity.

Strategic Design Considerations

Key considerations in the design of novel N-anilinophthalimide derivatives include:

-

Target Selection: A crucial initial step is the identification of a specific biological target or pathway implicated in a disease state. For instance, in oncology, targets such as tubulin and key signaling proteins like those in the PI3K/AKT/mTOR pathway are of significant interest.

-

Structural Modifications: The N-anilinophthalimide scaffold offers multiple sites for chemical modification. Substituents on the aniline ring can modulate electronic and steric properties, influencing binding affinity and selectivity. Modifications to the phthalimide ring can also impact the overall physicochemical properties of the molecule.

-

Computational Modeling: Molecular docking studies are invaluable for predicting the binding modes of designed compounds with their putative targets.[1] This in silico approach helps to prioritize synthetic efforts and guide the design of derivatives with improved target engagement.

General Synthesis and Characterization

The most common and direct route to N-anilinophthalimide derivatives is the condensation of a substituted phthalic anhydride with a corresponding aniline derivative.[4][5] While this reaction can be performed under high temperatures, milder, catalyzed methods have been developed to improve yields and reduce reaction times.[6]

General Synthetic Workflow:

Caption: General workflow for the synthesis and characterization of N-anilinophthalimide derivatives.

Detailed Synthetic Protocol: Synthesis of N-(4-chlorophenyl)phthalimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-chloroaniline (1.0 eq) in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted phthalic acid. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Uncovering Therapeutic Activity

A systematic and rigorous biological evaluation is essential to determine the therapeutic potential of newly synthesized N-anilinophthalimide derivatives. A tiered screening approach is often employed, starting with in vitro assays to assess cytotoxicity and progressing to more complex assays to elucidate the mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-anilinophthalimide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

To understand how N-anilinophthalimide derivatives induce cell death, it is crucial to investigate their effects on apoptosis and the cell cycle.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining:

-

Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis by Flow Cytometry:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing RNase A and propidium iodide (PI) to stain the DNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mechanism of Action: Targeting Key Cellular Processes

Understanding the molecular mechanism of action is paramount for the rational development of N-anilinophthalimide derivatives. Two key mechanisms that have been implicated are the inhibition of tubulin polymerization and the modulation of critical signaling pathways.

Disruption of the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Some N-anilinophthalimide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Caption: Mechanism of tubulin polymerization inhibition by N-anilinophthalimide derivatives.

Modulation of Intracellular Signaling: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Certain N-anilinophthalimide derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[11]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by N-anilinophthalimide derivatives.

Structure-Activity Relationship (SAR)

Systematic SAR studies are critical for optimizing the potency and selectivity of N-anilinophthalimide derivatives. By synthesizing and evaluating a series of analogs with varied substituents, key structural features that govern biological activity can be identified. For anticancer activity, the following general trends have been observed for related phthalimide and naphthalimide derivatives, providing a valuable starting point for N-anilinophthalimide SAR exploration:[12][13][14]

| Position of Substitution | Effect of Substituent |

| Aniline Ring | Electron-withdrawing groups (e.g., halogens) at the para position often enhance cytotoxic activity. |

| The presence of bulky groups can influence binding to the target protein. | |

| Phthalimide Ring | Substitution on the phthalimide ring can modulate the overall lipophilicity and cell permeability of the compound. |

| Introduction of hydrophilic moieties can improve aqueous solubility. |

ADMET Profiling: Assessing Drug-like Properties

For a novel compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In the early stages of drug discovery, in silico and in vitro methods are employed to predict the ADMET profile of N-anilinophthalimide derivatives.

In Silico ADMET Prediction:

Web-based tools such as SwissADME and Toxtree can be used to predict a range of physicochemical properties and potential toxicity liabilities.[15] Key parameters to assess include:

-

Lipinski's Rule of Five: Predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

-

Aqueous Solubility: Crucial for oral absorption.

-

Cytochrome P450 Inhibition: Predicts potential drug-drug interactions.

-

Herg Inhibition: Assesses the risk of cardiotoxicity.

-

Mutagenicity and Carcinogenicity: Predicts potential long-term toxicity.

In Vitro ADMET Assays:

Experimental validation of in silico predictions is essential. Key in vitro ADMET assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolic degradation.

-

Cell Permeability: Measured using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

Conclusion and Future Directions

N-anilinophthalimide derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of the key aspects of their discovery and development, from rational design and synthesis to biological evaluation and mechanistic elucidation. The future of N-anilinophthalimide research will likely focus on the development of highly selective inhibitors for specific molecular targets, the exploration of novel therapeutic applications beyond cancer, and the use of advanced drug delivery systems to enhance their efficacy and safety. By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Bhat, A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

-

Gutticar, D., et al. (2021). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 60(38), 20858-20865. [Link]

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

-

Li, X., et al. (2018). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 23(11), 2975. [Link]

-

Nikoofar, K., & Sadathosainy, M. (2023). Synthesis of N-substituted phthalimides. ResearchGate. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of N-Phenylphthalimide. Retrieved from [Link]

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]

-

Eco-Vector Journals Portal. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

-

Tan, A., et al. (2022). The synthesis of new aminophthalimide derivatives. ResearchGate. [Link]

-

Abdulrahman, H. S., et al. (2020). General synthesis route for N-aminophthalimide derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(14), 5489. [Link]

-

Wani, Z. A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-17. [Link]

-

Quora. (2016). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. [Link]

-

Panthananickal, A., et al. (1978). Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 21(1), 16-26. [Link]

-

Listyani, T. A., et al. (2022). In Silico Adme and Toxicity Studies of Derivative Phthalimide Compounds as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor. Proceedings of the International Conference on Nursing and Health Sciences, 3(1), 1-8. [Link]

-

Sanchez-Vazquez, R., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2631. [Link]

-

Abdulrahman, H. S., et al. (2020). Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate. [Link]

-

Radi, M., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(16), 4984. [Link]

-

Sharma, A., et al. (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Molavi, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6171-6184. [Link]

-

Piatkowska-Brest, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7267. [Link]

-

Patel, D., et al. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 37(3), 693-699. [Link]

-

Spampinato, S. F., et al. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 24(24), 17351. [Link]

Sources

- 1. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. quora.com [quora.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 14. researchgate.net [researchgate.net]

- 15. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

Thermal and electrochemical properties of N-Anilinophthalimide

An In-Depth Technical Guide to the Thermal and Electrochemical Properties of N-Anilinophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Anilinophthalimide, a prominent derivative of the phthalimide family, stands as a molecule of significant interest across diverse scientific fields, including materials science and medicinal chemistry.[1] Its unique structural framework, arising from the condensation of phthalic anhydride and aniline, imparts a compelling combination of thermal stability and electrochemical activity.[2][3] This guide provides a comprehensive exploration of these core properties, grounded in established analytical techniques. We will delve into the causality behind experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Cyclic Voltammetry (CV), offering not just procedural steps but the scientific rationale that underpins them. The objective is to equip researchers with the foundational knowledge and practical insights required to fully characterize N-Anilinophthalimide and its analogues, thereby accelerating innovation in their respective applications, from novel organic light-emitting diodes (OLEDs) to advanced therapeutic agents.[4][5]

Synthesis: Establishing the Molecular Foundation

The most direct and widely adopted method for synthesizing N-Anilinophthalimide is the condensation reaction between phthalic anhydride and aniline.[3] This process is valued for its high yield and operational simplicity.

The reaction proceeds via a two-step mechanism. Initially, the nucleophilic amine group of aniline attacks one of the carbonyl carbons of the phthalic anhydride ring. This results in the formation of an intermediate amic acid. Subsequent heating induces an intramolecular cyclization via dehydration, yielding the stable five-membered imide ring of N-Anilinophthalimide.[2][6]

Experimental Protocol: Synthesis of N-Anilinophthalimide

-

Reactant Preparation: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and aniline (1.0 equivalent).[3]

-

Heating: Heat the mixture to a temperature of 140-145°C for approximately 50-60 minutes.[3] The reaction is typically performed neat (without solvent), but a high-boiling point solvent like glacial acetic acid can be used.

-

Precipitation: After the reaction period, allow the mixture to cool slightly. Add water to the reaction flask to precipitate the crude product.[3]

-

Filtration and Washing: Collect the resulting solid powder by vacuum filtration. Wash the collected solid sequentially with a 10% aqueous potassium carbonate solution (to remove any unreacted phthalic acid) and then with water to remove residual salts.[3]

-

Drying: Dry the purified powder in an oven or under vacuum to yield N-Anilinophthalimide. For higher purity, recrystallization from a solvent such as acetic acid can be performed.[3]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages of N-Anilinophthalimide synthesis.

Thermal Properties: Stability and Phase Behavior

Understanding the thermal characteristics of N-Anilinophthalimide is critical for determining its suitability for applications that involve high-temperature processing, such as the fabrication of polymer-based devices or melt-processing of pharmaceuticals.[7][8] The primary techniques for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[9][10] The primary output, a thermogram, plots mass percentage against temperature, revealing the onset temperature of decomposition (Td), which is a key indicator of thermal stability.

The integrity of TGA data relies on a meticulously controlled experimental setup. The choice of an inert atmosphere is a critical decision; using nitrogen prevents oxidative processes that would otherwise provide a non-representative decomposition profile.[11][12]

-

Sample Preparation: Place 5-10 mg of the dried N-Anilinophthalimide sample into a ceramic or platinum TGA crucible.[11][13] An accurate initial mass is crucial for precise data.

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance.

-

Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.[11]

-

Thermal Program: Initiate a linear heating ramp, commonly 10°C/min, from ambient temperature to a final temperature well above the expected decomposition, for instance, 600°C.[11][14]

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td5%).[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] This technique is indispensable for identifying first-order transitions like melting (Tm) and second-order transitions such as the glass transition (Tg).[7]

A standard DSC protocol involves multiple heating and cooling cycles. The first heating scan reveals the thermal properties of the material in its initial state. A subsequent cooling and second heating scan are essential to erase the sample's prior thermal history, revealing its intrinsic properties like the glass transition temperature, which might be masked in the first scan.[16]

-

Sample Preparation: Accurately weigh 5-10 mg of N-Anilinophthalimide into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as a reference.[16]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a steady flow rate.

-

Thermal Program:

-

First Heat: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point above the expected melting temperature.[17]

-

Cool: Cool the sample at a controlled rate back to the starting temperature.

-

Second Heat: Perform a second heating ramp at the same rate as the first.

-

-

Calibration & Analysis: The instrument must be calibrated for temperature and enthalpy using a certified standard, such as indium.[16] The resulting heat flow curve is analyzed to identify endothermic peaks (melting) and step changes in the baseline (glass transition).[11]

Summary of Thermal Properties

The following table summarizes typical thermal data for N-substituted phthalimide derivatives based on literature, providing an expected range for N-Anilinophthalimide.

| Thermal Property | Symbol | Typical Range | Analytical Technique | Significance |

| Decomposition Temperature | Td5% | 190 – 283 °C[4] | TGA | Indicates the onset of thermal degradation and material stability. |

| Melting Point | Tm | 179 – 271 °C[4] | DSC | Defines the solid-to-liquid phase transition temperature. |

| Glass Transition Temperature | Tg | Varies (observed on 2nd heat)[4] | DSC | Characterizes the transition from a rigid to a more flexible amorphous state. |

Thermal Analysis Workflow Diagram

Caption: A workflow for comprehensive thermal characterization using TGA and DSC.

Electrochemical Properties: Redox Behavior and Energy Levels

The electrochemical characteristics of N-Anilinophthalimide are fundamental to its application in organic electronics. Cyclic Voltammetry (CV) is the cornerstone technique used to probe the redox behavior of a molecule. It provides the oxidation and reduction potentials, which are crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4]

Cyclic Voltammetry (CV)

CV measures the current response of a solution to a linearly cycled potential sweep between two set values.[18][19] The resulting plot, a voltammogram, reveals the potentials at which the analyte is oxidized and reduced.

The reliability of CV measurements hinges on the integrity of the electrochemical cell and the purity of the solvent and electrolyte. The three-electrode system is a self-validating configuration: the reference electrode provides a stable potential, the working electrode is where the reaction of interest occurs, and the counter electrode completes the circuit without influencing the primary measurement.[20]

-

Solution Preparation: Dissolve a small amount of N-Anilinophthalimide in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is essential for ensuring solution conductivity.[20]

-

Cell Assembly: Assemble a three-electrode cell:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Potential Sweep: Using a potentiostat, sweep the potential from a starting value, to a vertex potential, and back. The scan rate (e.g., 50-100 mV/s) is a key parameter.[21]

-

Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energy levels, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Summary of Electrochemical Properties

The electrochemical parameters for N-phthalimide derivatives allow for the estimation of key electronic properties.

| Electrochemical Property | Symbol | Method of Determination | Significance |

| Oxidation Potential | Eox | Cyclic Voltammetry | Related to the energy required to remove an electron (HOMO level). |

| Reduction Potential | Ered | Cyclic Voltammetry | Related to the energy gained when accepting an electron (LUMO level). |

| HOMO Energy Level | EHOMO | Calculated from Eox | Highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy Level | ELUMO | Calculated from Ered | Lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Electrochemical Band Gap | Eg | EHOMO - ELUMO | Energy difference between HOMO and LUMO, crucial for optoelectronic properties. |

For related N-phthalimide derivatives, HOMO energy levels have been reported to be under -5.81 eV with an energy-band gap below 3 eV, suggesting their potential as blue emitters in OLEDs.[4]

CV Experimental and Data Interpretation Diagram

Caption: The relationship between CV setup, data acquisition, and energy level calculation.

Conclusion

N-Anilinophthalimide is a molecule with robust thermal stability and tunable electrochemical properties, making it a versatile platform for scientific exploration. Its high decomposition and melting temperatures, readily characterized by TGA and DSC, confirm its suitability for applications requiring thermal resilience. Furthermore, its redox activity, as probed by cyclic voltammetry, allows for the determination of frontier molecular orbital energies, which is essential for the rational design of new materials for organic electronics. The self-validating and systematic protocols detailed in this guide provide a reliable framework for researchers to accurately and reproducibly characterize N-Anilinophthalimide and its derivatives, paving the way for their integration into next-generation technologies.

References

- Slepetra, J., et al. (2023). Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives.

- Scribd. DSC TGA Polyimide.

- Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC).

- PubMed Central. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies.

- TA Instruments. Thermogravimetric Analysis (TGA)

- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- Quora.

- Echemi.

- Croatica Chemica Acta. Voltammetry of Aniline with Different Electrodes and Electrolytes.

- BenchChem.

- PrepChem.com. Synthesis of N-Phenylphthalimide.

- University of Washington. Investigation of Polymers with Differential Scanning Calorimetry.

- ResearchGate.

- Ossila. Cyclic Voltammetry Basic Principles, Theory & Setup.

- EPFL. Protocol Thermogravimetric Analysis (TGA).

- Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.

- University of Duisburg-Essen. A Practical Beginner's Guide to Cyclic Voltammetry.

- MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- ResearchGate. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.

- National Center for Biotechnology Information.

- EAG Laboratories. DSC Analysis of Polymers | Thermal.

- Gamry Instruments. Cyclic Voltammetry Experiment.

- Master Organic Chemistry. The Gabriel Synthesis.

- XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.

- Khan Academy. Gabriel phthalimide synthesis (video).

- Chemistry LibreTexts. Lab 1: Cyclic Voltammetry.

- J. Pharm. Sci. & Res.

- AZoM.

- Open Access Journals.

- AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

Sources